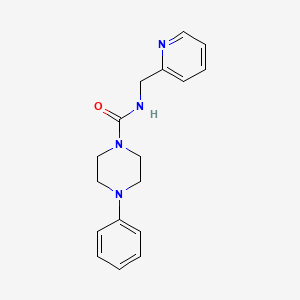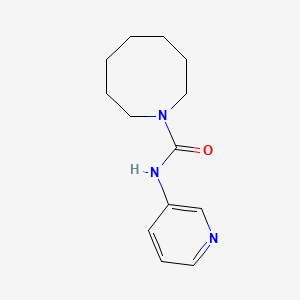![molecular formula C18H16N2O3S B7461230 Methyl 4-[2-(1,3-benzothiazol-2-yl)ethylcarbamoyl]benzoate](/img/structure/B7461230.png)
Methyl 4-[2-(1,3-benzothiazol-2-yl)ethylcarbamoyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[2-(1,3-benzothiazol-2-yl)ethylcarbamoyl]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MBCB and has a molecular formula of C20H18N2O3S. MBCB is a white to off-white powder that is soluble in organic solvents such as dimethyl sulfoxide and ethanol.
Mecanismo De Acción
The mechanism of action of MBCB is not fully understood. However, it has been suggested that MBCB may exert its biological activities through the inhibition of certain enzymes or proteins. For example, MBCB has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to an increase in acetylcholine levels, which can have beneficial effects in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
MBCB has been shown to have various biochemical and physiological effects. For example, MBCB has been reported to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity. MBCB has also been shown to inhibit the growth of certain bacteria and fungi, which may be useful in the development of new antimicrobial agents. In addition, MBCB has been shown to have anti-inflammatory activity, which may be beneficial in the treatment of inflammatory disorders such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBCB has several advantages for lab experiments. Firstly, MBCB is relatively easy to synthesize using simple reaction conditions and readily available starting materials. Secondly, MBCB is soluble in organic solvents, which makes it easy to handle and use in various assays. However, there are also some limitations associated with the use of MBCB in lab experiments. For example, MBCB has limited solubility in aqueous solutions, which may limit its use in certain assays. In addition, MBCB may have low bioavailability and poor pharmacokinetic properties, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of MBCB. Firstly, further research is needed to fully understand the mechanism of action of MBCB and its biological targets. Secondly, MBCB derivatives with improved pharmacokinetic properties and higher potency could be developed for use as anticancer, antimicrobial, and anti-inflammatory agents. Thirdly, the use of MBCB as a fluorescent probe for the detection of proteins and enzymes could be further explored. Finally, the potential use of MBCB as a dye for OLEDs could be investigated in more detail.
Conclusion
In conclusion, MBCB is a chemical compound that has potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. The synthesis of MBCB is relatively simple, and it has been shown to have various biological activities such as anticancer, antimicrobial, and anti-inflammatory activities. However, further research is needed to fully understand the mechanism of action of MBCB and its potential applications in these fields.
Métodos De Síntesis
The synthesis of MBCB involves the reaction of 2-(1,3-benzothiazol-2-yl)ethylamine with methyl 4-aminobenzoate in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature under stirring conditions. The resulting product is then purified by column chromatography using a suitable eluent.
Aplicaciones Científicas De Investigación
MBCB has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, MBCB has been evaluated for its anticancer, antimicrobial, and anti-inflammatory activities. In biochemistry, MBCB has been used as a fluorescent probe for the detection of proteins and enzymes. In materials science, MBCB has been investigated for its potential use as a dye for organic light-emitting diodes (OLEDs).
Propiedades
IUPAC Name |
methyl 4-[2-(1,3-benzothiazol-2-yl)ethylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-23-18(22)13-8-6-12(7-9-13)17(21)19-11-10-16-20-14-4-2-3-5-15(14)24-16/h2-9H,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDETWILOYQNBPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[2-(1,3-benzothiazol-2-yl)ethylcarbamoyl]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Dimethylamino)phenyl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7461150.png)
![4-hydroxy-N-[(E)-(4-pyrrolidin-1-ylphenyl)methylideneamino]benzamide](/img/structure/B7461162.png)
![2-iodo-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B7461163.png)
![2-chloro-N-[3-chloro-4-(4-methylpiperidin-1-yl)phenyl]acetamide](/img/structure/B7461167.png)



![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7461192.png)




![N-[3-(cyclopropylmethoxy)propyl]-3-ethyl-4-oxophthalazine-1-carboxamide](/img/structure/B7461231.png)